Cyclopropyl L-alaninate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cyclopropyl2-aminopropanoatehydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its cyclopropyl group attached to an aminopropanoate moiety, and it exists as a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl2-aminopropanoatehydrochloride typically involves the following steps:
Amination: The aminopropanoate moiety is introduced through amination reactions, which can involve the use of ammonia or amine derivatives under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-Cyclopropyl2-aminopropanoatehydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl2-aminopropanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-Cyclopropyl2-aminopropanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl2-aminopropanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the aminopropanoate moiety.
2-Aminopropanoic acid: Contains the aminopropanoate moiety but lacks the cyclopropyl group.
Cyclopropylmethylamine: Similar structure with a cyclopropyl group attached to a methylamine moiety.
Uniqueness
(S)-Cyclopropyl2-aminopropanoatehydrochloride is unique due to the combination of the cyclopropyl group and the aminopropanoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
cyclopropyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4(7)6(8)9-5-2-3-5;/h4-5H,2-3,7H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
FVSLRMPAEFRWNS-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC1CC1)N.Cl |
Canonical SMILES |
CC(C(=O)OC1CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.